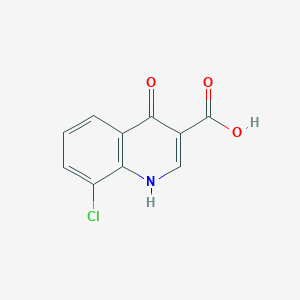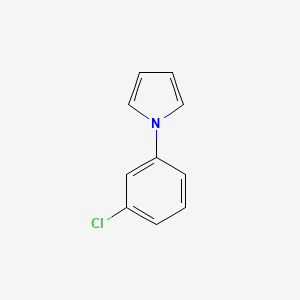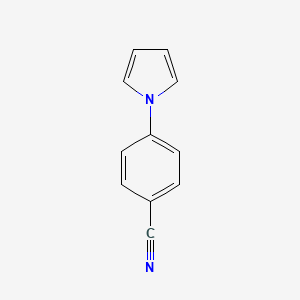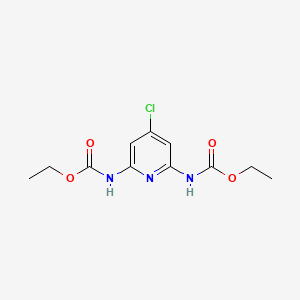![molecular formula C11H10N4 B1347671 7-Metil-1H-pirazolo[3,4-b]quinolin-3-amina CAS No. 351357-44-3](/img/structure/B1347671.png)
7-Metil-1H-pirazolo[3,4-b]quinolin-3-amina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine is a heterocyclic compound with the molecular formula C11H10N4 and a molecular weight of 198.22 g/mol . This compound is part of the pyrazoloquinoline family, which is known for its diverse biological and chemical properties . It is primarily used in research settings, particularly in the fields of chemistry and biology .
Aplicaciones Científicas De Investigación
7-Methyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine has several scientific research applications:
Análisis Bioquímico
Biochemical Properties
7-Methyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions of 7-Methyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine is with protein kinases, where it acts as an inhibitor. This interaction is significant because protein kinases are involved in the regulation of numerous cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting these enzymes, 7-Methyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine can modulate these critical cellular functions .
Additionally, 7-Methyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine has been shown to interact with nucleic acids, potentially affecting gene expression and DNA replication. This interaction is facilitated by the compound’s ability to intercalate between DNA base pairs, thereby disrupting the normal function of the genetic material .
Cellular Effects
The effects of 7-Methyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine on various cell types and cellular processes are profound. In cancer cells, for instance, this compound has demonstrated the ability to inhibit cell proliferation and induce apoptosis. This is primarily achieved through the inhibition of protein kinases, which are often overactive in cancer cells . Furthermore, 7-Methyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine can influence cell signaling pathways, such as the mitogen-activated protein kinase pathway, leading to altered gene expression and cellular metabolism .
In non-cancerous cells, 7-Methyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine has been observed to affect cell cycle progression and differentiation. By modulating the activity of key regulatory proteins, this compound can either promote or inhibit the transition between different phases of the cell cycle, thereby influencing cell growth and development .
Molecular Mechanism
The molecular mechanism of action of 7-Methyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine involves several key processes. At the molecular level, this compound exerts its effects primarily through binding interactions with biomolecules. For example, its interaction with protein kinases involves binding to the ATP-binding site of the enzyme, thereby preventing the phosphorylation of target proteins . This inhibition disrupts downstream signaling pathways, leading to altered cellular responses.
Additionally, 7-Methyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine can act as a competitive inhibitor for certain enzymes, blocking their active sites and preventing substrate binding. This mode of action is particularly relevant in the context of metabolic enzymes, where the compound can influence metabolic flux and the levels of key metabolites .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Methyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine have been observed to change over time. The stability of this compound is a critical factor, as it can degrade under certain conditions, leading to a loss of activity. Studies have shown that 7-Methyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine remains stable under controlled conditions, but its degradation can be accelerated by exposure to light and heat .
Long-term studies have indicated that prolonged exposure to 7-Methyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine can lead to sustained changes in cellular function. For instance, in in vitro studies, continuous treatment with this compound has been shown to result in the downregulation of specific genes involved in cell proliferation and survival .
Dosage Effects in Animal Models
The effects of 7-Methyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine vary with different dosages in animal models. At low doses, this compound has been found to exert minimal toxic effects while still achieving significant biological activity. At higher doses, 7-Methyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s interaction with critical cellular components and the disruption of normal cellular functions.
Métodos De Preparación
The synthesis of 7-Methyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine can be achieved through several methods:
Friedländer Condensation: This method involves the condensation of anthranilaldehyde with o-aminoacetophenones or o-aminobenzophenones and appropriate pyrazolones.
Multicomponent Synthesis: This approach uses multiple reactants in a single reaction vessel to form the desired compound.
Industrial Production:
Análisis De Reacciones Químicas
7-Methyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine undergoes various chemical reactions:
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine derivatives .
Mecanismo De Acción
The mechanism of action of 7-Methyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways . The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
7-Methyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine can be compared with other similar compounds, such as:
6-Methyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine: This compound has a similar structure but differs in the position of the methyl group.
Pyrazolo[3,4-b]pyridine Derivatives: These compounds share the pyrazoloquinoline core but have different substituents, leading to variations in their chemical and biological properties.
The uniqueness of 7-Methyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine lies in its specific substitution pattern, which can influence its reactivity and biological activity .
Propiedades
IUPAC Name |
7-methyl-2H-pyrazolo[3,4-b]quinolin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4/c1-6-2-3-7-5-8-10(12)14-15-11(8)13-9(7)4-6/h2-5H,1H3,(H3,12,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCBBODGTIZUGKH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC3=NNC(=C3C=C2C=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Methylbenzo[b]thiophene-2-carbonitrile](/img/structure/B1347591.png)

![Diethyl{[(2,4-dichlorophenyl)amino]methylene}malonate](/img/structure/B1347594.png)
![2-[(4-Methoxy-phenylamino)-methyl]-phenol](/img/structure/B1347597.png)







